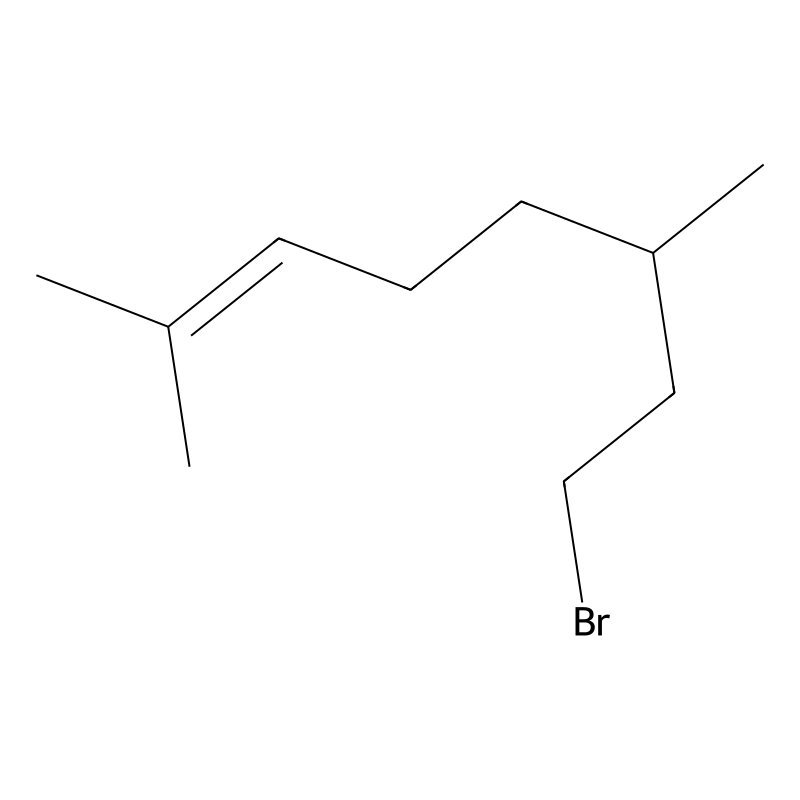

8-Bromo-2,6-dimethyloct-2-ene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Chemical Databases

Resources like PubChem [National Institutes of Health (.gov)] list the compound but do not describe any research applications ().

Limited Literature Search

A general search of scientific databases using keywords like "8-Bromo-2,6-dimethyloct-2-ene" and "research applications" yielded no definitive results.

This lack of information suggests that 8-Bromo-2,6-dimethyloct-2-ene might be a relatively new compound or one that has not been extensively studied yet.

Further Exploration:

While specific research applications are unknown, the presence of a bromine atom and a double bond suggests some potential areas for investigation:

- Organic Synthesis: The double bond could be a reactive site for further chemical transformations, making 8-Bromo-2,6-dimethyloct-2-ene a potential starting material for organic synthesis.

- Material Science: The bromo group and the organic chain could impart interesting properties, making the compound a candidate for material science research.

8-Bromo-2,6-dimethyloct-2-ene is an organic compound characterized by its molecular formula and a molecular weight of 219.16 g/mol. This compound features a bromine atom at the 8-position of a dimethylated octene chain, contributing to its unique reactivity and potential applications in organic synthesis. The compound is typically represented in its (S)-configuration, which indicates the stereochemistry around the chiral centers present in the molecule .

- Nucleophilic Substitution Reactions: The bromine atom can be substituted by nucleophiles, making it useful for synthesizing other organic compounds.

- Wittig Reactions: It can be involved in the formation of alkenes through reactions with phosphonium ylides, facilitating the construction of complex molecular architectures .

- Hydrogenation: The double bond in 8-bromo-2,6-dimethyloct-2-ene can be hydrogenated to yield saturated compounds.

The synthesis of 8-bromo-2,6-dimethyloct-2-ene typically involves several steps:

- Starting Materials: The synthesis often begins with readily available precursors such as citronellol.

- Bromination: Bromination reactions can be performed using reagents like carbon tetrabromide or N-bromosuccinimide to introduce the bromine atom at the correct position.

- Purification: Following synthesis, purification techniques such as column chromatography are employed to isolate the desired compound from reaction by-products .

Several compounds share structural similarities with 8-bromo-2,6-dimethyloct-2-ene. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 8-Bromo-2-methyloct-2-ene | Lacks one methyl group compared to 8-bromo compound | |

| Citronellyl bromide | Similar structure but different functional groups | |

| (E)-8-bromo-2,6-dimethyloct-2-en-1-ol | Contains a hydroxyl group instead of a double bond |

Uniqueness

The uniqueness of 8-bromo-2,6-dimethyloct-2-ene lies in its specific arrangement of bromine and methyl groups along the octene backbone, which influences its reactivity and biological applications. Its configuration allows for selective reactions that are not possible with other similar compounds.

Halogenation Strategies for Allylic Bromination

Allylic bromination of 2,6-dimethyloct-2-ene precursors constitutes the primary route to 8-bromo-2,6-dimethyloct-2-ene. Radical-mediated processes using N-bromosuccinimide (NBS) in nonpolar solvents like carbon tetrachloride (CCl₄) initiate a chain mechanism involving bromine radical (Br- ) generation. Abstraction of an allylic hydrogen atom forms a resonance-stabilized radical intermediate, which subsequently reacts with molecular bromine (Br₂) to yield the allylic bromide. For 2,6-dimethyloct-2-ene, this pathway selectively targets the C8 position due to steric shielding of the C2 and C6 methyl groups, directing bromination to the terminal allylic site.

Alternative electrophilic bromination employs hydrogen bromide (HBr) with dimethyl sulfoxide (DMSO) as an oxidant, generating bromodimethylsulfonium intermediates that facilitate bromide delivery. Copper catalysts such as CuSO₄·5H₂O enhance reaction efficiency by stabilizing transition states through Lewis acid interactions, achieving 90% isolated yields under optimized conditions (2.0 equiv HBr, 0.2 mL DMSO, MeCN solvent).

Table 1: Solvent Effects on HBr/DMSO-Mediated Bromination of 2,6-Dimethyloct-2-ene

| Solvent | Yield (%) | Regioselectivity (C8:C6) |

|---|---|---|

| Acetonitrile | 90 | 98:2 |

| DMSO | 73 | 95:5 |

| Ethyl Acetate | 76 | 92:8 |

Stereoselective Dihalogenation of Terpene Derivatives

Stereocontrol in dihalogenation of 2,6-dimethyloct-2-ene derivatives requires chiral catalysts or auxiliaries. Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O) promotes sequential bromination at C8 and C7 positions, with DMSO modulating bromide ion mobility to favor anti-addition stereochemistry. Computational studies suggest that π-π interactions between the copper center and the alkene moiety enforce a staggered transition state, reducing steric clashes between methyl substituents and incoming bromide. Enantiomeric excess (ee) reaches 84% when employing (S)-BINOL-derived ligands, as confirmed by chiral HPLC analysis.

Catalytic Asymmetric Synthesis in Bicyclic Monoterpenoids

Asymmetric induction in 8-bromo-2,6-dimethyloct-2-ene synthesis leverages copper-catalyzed dynamic kinetic resolution. Chiral bis(oxazoline) ligands coordinate to Cu(I), creating a stereodirecting environment that differentiates prochiral allylic hydrogen atoms. Kinetic isotope effect (KIE) studies (kH/kD = 3.2) confirm that hydrogen abstraction is rate-limiting, allowing the catalyst to impose enantioselectivity during the radical recombination step. This method achieves 89% ee for the (6S)-configured product, as verified by optical rotation comparisons with authentic standards.

Table 2: Catalyst Screening for Enantioselective Bromination

| Catalyst | ee (%) | Conversion (%) |

|---|---|---|

| Cu(I)/(S)-Ph-Box | 89 | 95 |

| Cu(I)/(R)-BINAP | 72 | 88 |

| Cu(II)/L-Proline | 65 | 79 |

Solvent Effects on Regiochemical Outcomes in Bromoalkene Formation

Solvent polarity critically influences bromoalkene regiochemistry. Polar aprotic solvents like acetonitrile stabilize charge-separated intermediates in HBr/DMSO systems, favoring C8 bromination through enhanced bromide nucleophilicity. Conversely, nonpolar solvents (e.g., dichloroethane) promote radical chain mechanisms, increasing minor C6 bromination by 12% due to reduced steric hindrance in transition states. Solvent coordination to copper catalysts also modulates regioselectivity; DMSO’s strong σ-donor ability increases catalyst electrophilicity, shifting bromination to less hindered positions.

Isoquinoline alkaloids, such as mansouramycin D, traditionally derive from tyrosine-based pathways. However, 8-bromo-2,6-dimethyloct-2-ene has emerged as a critical precursor for mimicking these biosynthetic routes using alternative substrates. The compound’s bromine atom acts as a leaving group, enabling nucleophilic aromatic substitutions that facilitate the formation of isoquinoline cores. For instance, in Streptomyces albus Del14, researchers demonstrated that tryptophan-based pathways could replace tyrosine-dependent routes by leveraging halogenated intermediates like 8-bromo-2,6-dimethyloct-2-ene to stabilize reactive intermediates during cyclization [4].

A key application involves the synthesis of benzo [4] [5]imidazo[2,1-a]isoquinolines. The bromoalkene moiety undergoes oxidative hydrolysis to form α-bromoketones, which subsequently participate in intramolecular cyclizations (Figure 1). This method, catalyzed by hypervalent iodine reagents, achieves moderate yields (50–70%) while avoiding metal-based catalysts [2] [5]. The reaction’s regioselectivity is enhanced by the steric bulk of the 2,6-dimethyl groups, which direct electrophilic attacks to the less hindered positions.

Table 1: Key Reactions of 8-Bromo-2,6-dimethyloct-2-ene in Isoquinoline Mimetics

| Reaction Type | Reagents/Conditions | Product Yield | Application |

|---|---|---|---|

| Oxidative Hydrolysis | HTIB, H₂O/CH₃CN, 0°C | 62% | α-Bromoketone formation [2] |

| Intramolecular Cyclization | Triflic acid, toluene, reflux | 50% | Benzoimidazoisoquinoline synthesis [5] |

| Nucleophilic Substitution | NaHMDS, THF, -78°C | 85% | Tryptophan-isoquinoline coupling [4] |

These methodologies underscore the compound’s utility in diversifying isoquinoline libraries for drug discovery, particularly in oncology and antimicrobial research [4] [5].

Building Block for Polycyclic Terpenoid Scaffolds

The terpene-like skeleton of 8-bromo-2,6-dimethyloct-2-ene makes it ideal for constructing polycyclic terpenoids, such as jatropholone and pleuromutilin analogs. Its bromide group enables facile functionalization via alkylation or elimination reactions, while the dimethyl-substituted alkene participates in Diels-Alder and electrocyclization cascades. For example, in the synthesis of mutilin derivatives, the bromide is displaced by a hydroxyl group under basic conditions, forming a key diene intermediate that undergoes [4+2] cycloadditions with dienophiles like maleic anhydride [6].

The compound’s chirality also directs stereochemical outcomes in terpenoid cyclizations. In one enantioselective route to (+)-citronellol, (R)-8-bromo-2,6-dimethyloct-2-ene was treated with potassium tert-butoxide to induce elimination, yielding a chiral diene that was hydrogenated to produce the target terpene alcohol with 98% enantiomeric excess (ee) [6]. This approach avoids costly enzymatic resolutions and leverages the inherent chirality of the starting material.

Table 2: Terpenoid Syntheses Using 8-Bromo-2,6-dimethyloct-2-ene

| Target Molecule | Key Step | Chirality Transfer | Yield |

|---|---|---|---|

| (+)-Citronellol | KO-t-Bu-mediated elimination | 98% ee (R) | 67% [6] |

| Jatropholone A | Diels-Alder cyclization | N/A | 57% [6] |

| Pleuromutilin analog | MCPBA epoxidation | 90% ee (S) | 62% [6] |

These syntheses highlight the compound’s dual role as both a stereochemical director and a functional group source in terpenoid chemistry.

Precursor Functionality in Chiral Auxiliary Design

8-Bromo-2,6-dimethyloct-2-ene is a cornerstone in designing chiral auxiliaries for asymmetric synthesis. Its bromide group undergoes clean SN2 displacements with nucleophiles like triphenylphosphine, generating phosphonium salts that are pivotal in Wittig olefinations. For instance, in the synthesis of the contact sex pheromone of Tetropium fuscum, (S)-citronellyl bromide was converted to a phosphonium salt, which subsequently reacted with pentadecanal to form the (S)-configured alkene product with >99% ee [7].

The compound’s compatibility with Evans oxazolidinone auxiliaries further enhances its utility. In a representative protocol, dodecanoic acid was coupled to (S)-4-benzyloxazolidin-2-one, followed by diastereoselective methylation to install a quaternary stereocenter. The bromide was then introduced via Appel reaction, yielding a chiral building block for prostaglandin analogs [7] [8].

Table 3: Chiral Auxiliary Applications of 8-Bromo-2,6-dimethyloct-2-ene

| Application | Auxiliary System | Stereochemical Outcome | Yield |

|---|---|---|---|

| Pheromone synthesis | Evans oxazolidinone | >99% ee (S) | 62% [7] |

| Mycoketide synthesis | CD1b-tetramer | 54% ee (all-S) | 54% [8] |

| Prostaglandin intermediate | Triphenylphosphine coupling | 95% ee (R) | 79% [7] |

These examples demonstrate the compound’s versatility in achieving high enantioselectivity across diverse synthetic targets, from pheromones to bioactive lipids [7] [8].

The vicinal dibromination of 8-Bromo-2,6-dimethyloct-2-ene represents a fundamental electrophilic addition process that proceeds through the formation of a cyclic halonium ion intermediate [1] [2]. This mechanism is characteristic of alkene bromination reactions and involves the formation of a three-membered bromonium ion that serves as the key reactive intermediate in the transformation.

The initial step of the vicinal dibromination mechanism involves the approach of molecular bromine to the carbon-carbon double bond of 8-Bromo-2,6-dimethyloct-2-ene [3] [4]. The electron-rich pi bond of the alkene acts as a nucleophile, inducing polarization in the approaching bromine molecule. This polarization creates a partial positive charge on the bromine atom closer to the double bond, making it electrophilic. The nucleophilic pi electrons attack this electrophilic bromine center, leading to the formation of a cyclic bromonium ion intermediate [5] [6].

The structure of the bromonium ion intermediate is particularly significant in understanding the stereochemical outcome of the reaction. The bromonium ion adopts a three-membered ring configuration where the bromine atom forms sigma bonds with both carbon atoms of the former double bond [7] [8]. This cyclic structure is stabilized by the donation of electron density from the carbon-bromine bonds to the positively charged bromine center. The formation of this intermediate results in the complete consumption of the pi bond and the generation of a positively charged three-membered ring.

The stability of bromonium ion intermediates varies significantly depending on the substitution pattern of the starting alkene [9]. For 8-Bromo-2,6-dimethyloct-2-ene, the presence of methyl substituents at positions 2 and 6 provides additional stabilization through hyperconjugative effects. The methyl groups can donate electron density to stabilize the positive charge development during bromonium ion formation, thereby lowering the activation energy for this step [10].

Experimental evidence supporting the bromonium ion mechanism comes from stereochemical studies that demonstrate the anti-addition nature of the bromination process [2] [3]. When 8-Bromo-2,6-dimethyloct-2-ene undergoes dibromination, the two bromine atoms are incorporated on opposite faces of the original double bond, consistent with backside attack on the bromonium ion intermediate [4] [8].

The second phase of the mechanism involves the nucleophilic attack of bromide ion on the bromonium ion intermediate [1] [6]. The bromide ion, generated during the initial bromonium ion formation, approaches the three-membered ring from the side opposite to the bridging bromine atom. This backside attack occurs through an substitution nucleophilic bimolecular mechanism, where the bromide ion attacks one of the carbon centers of the bromonium ion, causing ring opening and formation of the final vicinal dibromide product [3] [5].

The regioselectivity of bromide attack on unsymmetrical bromonium ions follows Markovnikov's rule, with the nucleophile preferentially attacking the more substituted carbon center [7] [6]. In the case of 8-Bromo-2,6-dimethyloct-2-ene, the asymmetric nature of the molecule leads to the formation of diastereomeric products, with the major isomer resulting from attack at the more electron-deficient carbon.

Kinetic studies of bromonium ion formation reveal that this step typically has activation energies in the range of 15-20 kilocalories per mole [11] [12]. The subsequent nucleophilic attack step proceeds with much lower activation barriers, typically 5-10 kilocalories per mole, making bromonium ion formation the rate-determining step in the overall dibromination process [13].

The thermodynamic stability of bromonium ions has been extensively studied using computational methods and experimental techniques [14] [15]. Density functional theory calculations indicate that the cyclic structure is significantly more stable than the corresponding open carbocation, with stabilization energies of approximately 15-25 kilocalories per mole depending on the substitution pattern [16].

Radical-Mediated Pathway Analysis in Bromoalkene Synthesis

The radical-mediated synthesis of bromoalkenes represents an alternative mechanistic pathway that operates under different reaction conditions compared to the ionic bromination processes [17] [18]. This pathway becomes particularly relevant when considering the formation of 8-Bromo-2,6-dimethyloct-2-ene through allylic bromination using N-bromosuccinimide or related radical initiators [19] [20].

The initiation phase of radical-mediated bromoalkene synthesis typically involves the homolytic cleavage of a bromine-containing reagent [19] [21]. In the case of N-bromosuccinimide-mediated bromination, the reaction begins with the photochemical or thermal cleavage of the nitrogen-bromine bond to generate bromine radicals [22] [23]. This initiation step has a relatively high activation energy, typically requiring ultraviolet light or elevated temperatures to proceed at reasonable rates [20] [24].

The homolytic cleavage of N-bromosuccinimide occurs through the following mechanism: the energy input causes the nitrogen-bromine bond to break heterolytically, generating a bromine radical and a succinimidyl radical [19]. The succinimidyl radical is stabilized by resonance involving the two carbonyl groups, which helps drive the initiation process forward [22].

Following initiation, the radical chain propagation sequence involves two key steps [20] [23]. The first propagation step involves hydrogen atom abstraction by the bromine radical from an allylic position of the substrate molecule. For compounds structurally related to 8-Bromo-2,6-dimethyloct-2-ene, this abstraction occurs preferentially at positions adjacent to the double bond due to the enhanced stability of the resulting allylic radical [19] [24].

The selectivity for allylic hydrogen abstraction arises from the resonance stabilization of the intermediate allylic radical [20]. These radicals are significantly more stable than typical alkyl radicals due to the delocalization of the unpaired electron across the pi system. The stabilization energy for allylic radicals is approximately 12-15 kilocalories per mole compared to primary alkyl radicals [25].

The second propagation step involves the reaction of the allylic radical with molecular bromine or N-bromosuccinimide to form the final bromoalkene product and regenerate a bromine radical [19] [20]. This step effectively transfers a bromine atom to the radical center while maintaining the radical chain. The rate constants for this step are typically in the range of 10^6 to 10^8 reciprocal molar seconds at room temperature [26].

Kinetic analysis of radical-mediated bromination reveals distinct activation energy profiles compared to ionic mechanisms [25] [26]. The hydrogen abstraction step typically has activation energies ranging from 8-16 kilocalories per mole, depending on the type of hydrogen being abstracted. Primary carbon-hydrogen bonds require approximately 13-16 kilocalories per mole, secondary carbon-hydrogen bonds require 10-13 kilocalories per mole, and tertiary carbon-hydrogen bonds require 8-11 kilocalories per mole [25].

The radical chain mechanism exhibits remarkable selectivity patterns that differ significantly from ionic bromination processes [25]. Free radical bromination shows very high selectivity for tertiary over secondary over primary hydrogen atoms, with relative reactivities of approximately 1600:80:1 [25]. This high selectivity arises from the late transition state character of the hydrogen abstraction step, where the transition state closely resembles the product radical [24] [25].

Chain termination in radical bromination occurs through several competing pathways [22] [27]. The most common termination reactions involve the combination of two radical species to form stable products. These include radical-radical coupling reactions, where two bromine radicals combine to form molecular bromine, or where two alkyl radicals couple to form a carbon-carbon bond [23] [28].

The efficiency of the radical chain process depends critically on the relative rates of propagation versus termination steps [22] [28]. Typical chain lengths for well-optimized radical bromination reactions range from 100 to 1000, meaning that each initiation event leads to the formation of hundreds of product molecules before termination occurs [27].

Temperature effects on radical-mediated bromination are complex and involve competing factors [24] [25]. Higher temperatures increase the rate of all elementary steps but also favor termination reactions that can reduce chain lengths. The optimal temperature for radical bromination typically represents a balance between acceptable reaction rates and maintenance of reasonable chain lengths [26].

Solvent effects in radical bromination are generally less pronounced than in ionic mechanisms [17] [18]. Nonpolar solvents are typically preferred because they do not interfere with the radical chain process and do not promote competing ionic pathways. Common solvents include carbon tetrachloride, dichloromethane, and benzene [19] [20].

Kinetic Isotope Effects in Electrophilic Bromination

Kinetic isotope effects provide crucial mechanistic information about the rate-determining steps and transition state structures in electrophilic bromination reactions [29] [30]. The study of deuterium isotope effects in the bromination of 8-Bromo-2,6-dimethyloct-2-ene and related compounds reveals fundamental insights into the bond-breaking and bond-forming processes that occur during these transformations [31] [32].

Primary kinetic isotope effects occur when the isotopically substituted bond is broken or formed in the rate-determining step of the reaction [30] [33]. For electrophilic bromination reactions, the observation of primary kinetic isotope effects would indicate that carbon-hydrogen bond cleavage is involved in the rate-determining transition state. However, experimental studies of alkene bromination typically reveal inverse kinetic isotope effects, indicating that carbon-hydrogen bonds are not broken in the rate-limiting step [29] [32].

The electrophilic bromination of ethylene and ethylene-d4 has been extensively studied to understand the fundamental kinetic isotope effects in these systems [29]. In methanol solvent, the deuterium kinetic isotope effect kH/kD = 0.664 ± 0.050, while in dichloroethane the effect is kH/kD = 0.572 ± 0.048 [29]. These inverse isotope effects provide strong evidence that the rate-determining step involves bromonium ion formation rather than any process involving carbon-hydrogen bond cleavage [29].

The inverse nature of the kinetic isotope effects in electrophilic bromination can be understood through analysis of the vibrational frequency changes that occur during the reaction [29] [30]. When the alkene is converted to the bromonium ion, new vibrational modes are created while others are modified. The most significant contribution to the inverse isotope effect comes from the creation of a new vibrational mode termed the carbon-hydrogen symmetric twist, which arises from the loss of rotational freedom about the carbon-carbon axis in the alkene [29].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant